molecular formula C9H13Cl2N3O B2664369 2-(5-Amino-1h-benzimidazol-1-yl)ethanol dihydrochloride CAS No. 1158248-63-5

2-(5-Amino-1h-benzimidazol-1-yl)ethanol dihydrochloride

Cat. No.: B2664369
CAS No.: 1158248-63-5
M. Wt: 250.12
InChI Key: BATCBWCRXZRZIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Amino-1H-benzimidazol-1-yl)ethanol dihydrochloride is a chemical compound with the molecular formula C9H11N3O.2ClH. It is a derivative of benzimidazole, a bicyclic heterocyclic aromatic compound. Benzimidazole derivatives are known for their wide range of bioactivities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-1H-benzimidazol-1-yl)ethanol dihydrochloride typically involves the condensation of 1,2-phenylenediamine with an aldehyde, followed by further reactions to introduce the ethanol and dihydrochloride groups . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been reported to improve yields and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-1H-benzimidazol-1-yl)ethanol dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various benzimidazole derivatives with different functional groups, which can exhibit a range of biological activities .

Scientific Research Applications

2-(5-Amino-1H-benzimidazol-1-yl)ethanol dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Amino-1H-benzimidazol-1-yl)ethanol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antimicrobial or anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Amino-1H-benzimidazol-1-yl)ethanol dihydrochloride is unique due to its specific structure, which allows it to exhibit a wide range of biological activities. Its ethanol group enhances its solubility and bioavailability, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

2-(5-aminobenzimidazol-1-yl)ethanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O.2ClH/c10-7-1-2-9-8(5-7)11-6-12(9)3-4-13;;/h1-2,5-6,13H,3-4,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATCBWCRXZRZIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=CN2CCO.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.